molecular formula C19H21F3N2O4 B560278 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid CAS No. 1004548-96-2

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid

Cat. No.: B560278
CAS No.: 1004548-96-2
M. Wt: 398.382
InChI Key: XHUSAIWAUAMZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .

Mode of Action

FFN 511 interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .

Biochemical Pathways

The primary biochemical pathway affected by FFN 511 involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, FFN 511 impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .

Result of Action

The molecular effect of FFN 511’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, FFN 511 enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .

Action Environment

The action of FFN 511 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of FFN 511 to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of FFN 511 . .

Preparation Methods

The synthesis of FFN 511 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the aminoethyl group. The synthetic route typically involves:

Chemical Reactions Analysis

FFN 511 undergoes various chemical reactions, including:

Properties

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.